molecular formula C14H10O5 B14272377 5-(Benzoyloxy)-2-hydroxybenzoic acid CAS No. 164161-33-5

5-(Benzoyloxy)-2-hydroxybenzoic acid

Cat. No.: B14272377
CAS No.: 164161-33-5
M. Wt: 258.23 g/mol
InChI Key: YOOBUVCIXDPIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzoyloxy)-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzoyloxy group attached to the 5th position and a hydroxyl group at the 2nd position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzoyloxy)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester bond facilitated by the base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzoyloxy)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzoyloxy group can be reduced to form a hydroxyl group.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 5-(benzoyloxy)-2-ketobenzoic acid or 5-(benzoyloxy)-2-carboxybenzoic acid.

    Reduction: Formation of 5-(hydroxy)-2-hydroxybenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-(Benzoyloxy)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(benzoyloxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which can then interact with enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    Salicylic Acid: Similar structure but lacks the benzoyloxy group.

    Benzoyl Peroxide: Contains a benzoyl group but has different chemical properties and applications.

    Benzoic Acid: Lacks both the hydroxyl and benzoyloxy groups.

Uniqueness: 5-(Benzoyloxy)-2-hydroxybenzoic acid is unique due to the presence of both the benzoyloxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

164161-33-5

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

5-benzoyloxy-2-hydroxybenzoic acid

InChI

InChI=1S/C14H10O5/c15-12-7-6-10(8-11(12)13(16)17)19-14(18)9-4-2-1-3-5-9/h1-8,15H,(H,16,17)

InChI Key

YOOBUVCIXDPIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.